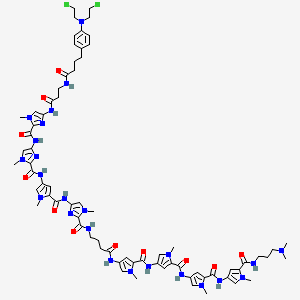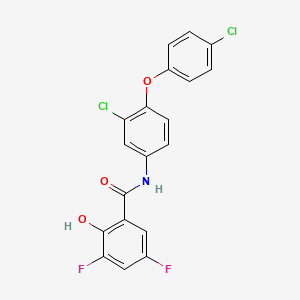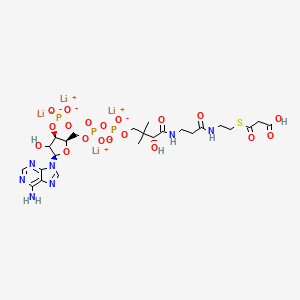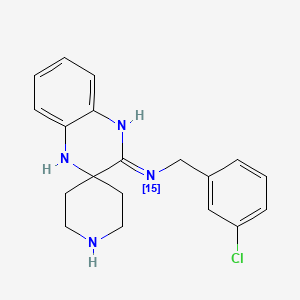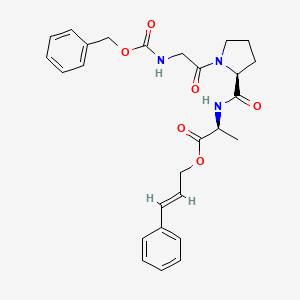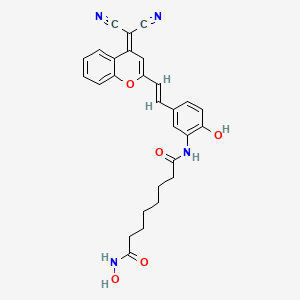
Estrogen receptor |A/HDAC probe 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estrogen receptor |A/HDAC probe 1 is a compound designed to interact with estrogen receptors, particularly Estrogen Receptor alpha (ERα). Estrogen receptors are ligand-activated transcription factors that play a crucial role in various physiological processes, including growth, metabolism, and reproductive functions. The compound is used in scientific research to study the interactions and functions of estrogen receptors, as well as their role in diseases such as breast cancer and osteoporosis .
準備方法
The synthesis of Estrogen Receptor |A/HDAC probe 1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of organic reactions, such as Friedel-Crafts acylation and reduction.
Step 2: Functionalization of the core structure with specific substituents to enhance binding affinity and selectivity for estrogen receptors.
Step 3: Final coupling reaction to attach the HDAC probe moiety, which may involve amide bond formation or other coupling techniques.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of catalysts and automated synthesis equipment can also improve efficiency and scalability .
化学反応の分析
Estrogen Receptor |A/HDAC probe 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its binding affinity and activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its interaction with estrogen receptors.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups to modify its properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dichloromethane and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Estrogen Receptor |A/HDAC probe 1 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of estrogen receptors and their ligands.
Biology: Employed in cellular and molecular biology research to investigate the role of estrogen receptors in cell signaling and gene expression.
Medicine: Utilized in medical research to explore the involvement of estrogen receptors in diseases such as breast cancer, endometrial cancer, and osteoporosis.
作用機序
The mechanism of action of Estrogen Receptor |A/HDAC probe 1 involves binding to estrogen receptors, particularly ERα. Upon binding, the compound induces a conformational change in the receptor, allowing it to interact with specific DNA sequences known as estrogen response elements (EREs). This interaction regulates the transcription of target genes involved in various physiological processes. Additionally, the HDAC probe moiety can inhibit histone deacetylase (HDAC) activity, leading to changes in chromatin structure and gene expression .
類似化合物との比較
Estrogen Receptor |A/HDAC probe 1 can be compared with other similar compounds, such as:
Tamoxifen: A selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. Unlike this compound, tamoxifen acts as an antagonist in breast tissue but as an agonist in other tissues.
Raloxifene: Another SERM used to prevent osteoporosis in postmenopausal women. It has a different tissue-specific activity profile compared to this compound.
Fulvestrant: A selective estrogen receptor degrader (SERD) that promotes the degradation of estrogen receptors.
This compound is unique in its dual functionality, combining estrogen receptor binding with HDAC inhibition, making it a valuable tool for studying the complex interactions between these pathways.
特性
分子式 |
C28H26N4O5 |
|---|---|
分子量 |
498.5 g/mol |
IUPAC名 |
N-[5-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]-2-hydroxyphenyl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C28H26N4O5/c29-17-20(18-30)23-16-21(37-26-8-6-5-7-22(23)26)13-11-19-12-14-25(33)24(15-19)31-27(34)9-3-1-2-4-10-28(35)32-36/h5-8,11-16,33,36H,1-4,9-10H2,(H,31,34)(H,32,35)/b13-11+ |
InChIキー |
GTMBOAXJBMIRQI-ACCUITESSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C=C(O2)/C=C/C3=CC(=C(C=C3)O)NC(=O)CCCCCCC(=O)NO |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C=C(O2)C=CC3=CC(=C(C=C3)O)NC(=O)CCCCCCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


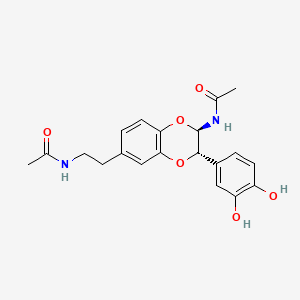
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)

![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
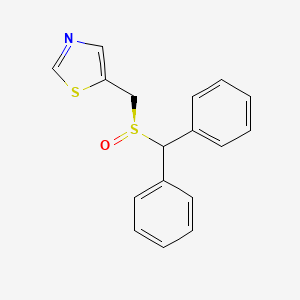

![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
